molecular formula C21H18N2O2 B2626352 Bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)methane CAS No. 175166-49-1; 180186-94-1

Bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)methane

Cat. No.: B2626352
CAS No.: 175166-49-1; 180186-94-1
M. Wt: 330.387
InChI Key: BDHSVQLSNIGJNC-UHFFFAOYSA-N
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Description

Bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)methane is a chiral ligand widely used in asymmetric synthesis. This compound is known for its ability to form stable complexes with various metals, making it a valuable tool in catalysis and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)methane typically involves the reaction of indene derivatives with oxazoline. One common method includes the use of sodium hydride in tetrahydrofuran at 0°C, followed by the addition of ethylene dibromide at 50°C .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)methane undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions are common, especially with halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxazole derivatives, while reduction can produce various hydrocarbon chains.

Scientific Research Applications

Bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)methane is used in several scientific research applications:

Mechanism of Action

The mechanism by which Bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)methane exerts its effects involves the formation of stable metal-ligand complexes. These complexes facilitate various catalytic processes by stabilizing transition states and lowering activation energies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)methane is unique due to its high stability and ability to form complexes with a wide range of metals. This versatility makes it particularly valuable in asymmetric synthesis and catalysis.

Properties

CAS No.

175166-49-1; 180186-94-1

Molecular Formula

C21H18N2O2

Molecular Weight

330.387

IUPAC Name

2-(4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-ylmethyl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole

InChI

InChI=1S/C21H18N2O2/c1-3-7-14-12(5-1)9-16-20(14)22-18(24-16)11-19-23-21-15-8-4-2-6-13(15)10-17(21)25-19/h1-8,16-17,20-21H,9-11H2

InChI Key

BDHSVQLSNIGJNC-UHFFFAOYSA-N

SMILES

C1C2C(C3=CC=CC=C31)N=C(O2)CC4=NC5C(O4)CC6=CC=CC=C56

solubility

not available

Origin of Product

United States

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